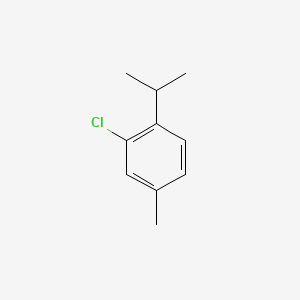

p-CYMENE, 3-CHLORO-

Description

Contextualization within Halogenated Aromatic Compounds in Chemical Science

Halogenated aromatic compounds represent a significant class of organic intermediates in chemical science. rsc.org These compounds are characterized by having one or more halogen atoms—such as fluorine, chlorine, bromine, or iodine—attached to an aromatic ring. researchgate.netosti.gov Their importance stems from their role as precursors in the synthesis of a wide array of substances, including organometallic compounds, bioactive molecules, and pharmaceuticals. rsc.org The presence of a halogen atom imparts unique electronic properties to the aromatic ring, influencing the compound's reactivity and stability. solubilityofthings.com This makes halogenated aromatics versatile reagents in organic synthesis, allowing for various substitution reactions. solubilityofthings.com However, the stability of the carbon-halogen bond can also lead to environmental persistence for some halogenated aromatic compounds, making their study relevant from both a synthetic and an environmental perspective. scirp.org

Historical Development and Evolution of Research Interest

While early mentions of p-CYMENE (B1678584), 3-CHLORO- can be found in chemical handbooks, indicating its long-standing identification, the evolution of research interest has shifted significantly over time. vdoc.pub Initially, its utility was likely confined to its role as a basic chemical intermediate. However, the broader development of organometallic chemistry and a deeper understanding of reaction mechanisms have expanded its applications.

The growing focus on creating complex, functional molecules for pharmaceuticals and agrochemicals has driven research into versatile building blocks like p-CYMENE, 3-CHLORO-. solubilityofthings.comhdinresearch.com More recently, research has evolved to explore its use in the synthesis of sophisticated coordination complexes. The p-cymene ligand, in general, is known to stabilize metal centers, such as ruthenium, in various oxidation states. nih.govacs.org This has led to the investigation of chloro-substituted p-cymene derivatives in the development of novel catalysts and potential therapeutic agents. nih.govmdpi.comresearchgate.net

Current Significance and Emerging Research Trajectories

The current significance of p-CYMENE, 3-CHLORO- is prominently linked to its role as a ligand or precursor in the synthesis of advanced organometallic complexes, particularly those involving ruthenium. nih.govmdpi.comresearchgate.net Research from the early 2020s highlights the synthesis of half-sandwich Ru(II) complexes incorporating chloro-substituted ligands derived from p-cymene. mdpi.comresearchgate.netresearchgate.net These complexes are being investigated for their potential applications in areas such as medicinal chemistry, including the development of anticancer metallodrugs. mdpi.comresearchgate.netubc.ca

Emerging research trajectories appear to be focused on fine-tuning the electronic and steric properties of these organometallic complexes by modifying the ligands. The presence of the chloro-substituent on the p-cymene ring can influence the reactivity and stability of the resulting metal complex. mdpi.comresearchgate.net Future research is likely to continue exploring the synthesis of new p-cymene-based complexes and evaluating their catalytic activity and biological properties. mdpi.comresearcher.life This includes investigating their potential as catalysts for various organic transformations and as targeted therapeutic agents. americanelements.com

Interactive Data Table: Recent Research on p-Cymene Derivatives

| Research Area | Focus | Year of Publication |

| Organometallic Synthesis | Synthesis and crystal structures of half-sandwich Ru(II) complexes with chloro-substituted pyridazine (B1198779) ligands and a p-cymene ancillary ligand. mdpi.comresearchgate.net | 2022 |

| Anticancer Research | Investigation of ruthenium(II)-p-cymene complexes as potential anticancer agents. nih.govacs.orgubc.ca | 2023 |

| Catalysis | Use of p-cymene ruthenium complexes as catalysts in organic reactions. researcher.lifeamericanelements.com | 2023 |

Structure

3D Structure

Properties

CAS No. |

4395-80-6 |

|---|---|

Molecular Formula |

C10H13Cl |

Molecular Weight |

168.66 g/mol |

IUPAC Name |

2-chloro-4-methyl-1-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3 |

InChI Key |

MGVNITAKTROLJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for P Cymene, 3 Chloro

Direct Halogenation Approaches to Aromatic Systems

Direct halogenation involves the introduction of a chlorine atom onto the p-cymene (B1678584) ring through an electrophilic aromatic substitution reaction. The primary challenge in this approach is controlling the position of the incoming chlorine atom, as multiple isomers can be formed.

Regioselective Chlorination Strategies of p-Cymene

The direct chlorination of p-cymene involves the reaction of p-cymene with a chlorinating agent, which typically yields a mixture of chlorinated isomers. The p-cymene molecule has two distinct positions available for monosubstitution: the 2-position (ortho to the methyl group and meta to the isopropyl group) and the 3-position (ortho to the isopropyl group and meta to the methyl group).

Both the methyl and isopropyl groups are activating, ortho-, para-directing groups. Since they are located para to each other, they both direct the incoming electrophile to the 2- and 3-positions. The regioselectivity of the reaction is therefore influenced by a combination of electronic and steric factors. The isopropyl group is significantly bulkier than the methyl group, which creates considerable steric hindrance at the 3-position. Consequently, direct chlorination often favors the formation of 2-chloro-p-cymene, the sterically less hindered product. Achieving high selectivity for 3-chloro-p-cymene through this direct route is a significant synthetic challenge. Research has been conducted on the synthesis and characterization of various chlorinated p-cymenes, confirming that direct chlorination is a viable, albeit often unselective, synthetic method. kisti.re.kr

Table 1: Potential Products of Direct Monochlorination of p-Cymene

| Product Name | Position of Chlorine | Expected Relative Yield |

|---|---|---|

| 2-Chloro-p-cymene | Ortho to Methyl | Major Product (Sterically Favored) |

Catalytic Systems for Controlled Halogenation

To influence the rate and selectivity of chlorination, catalytic systems are essential. Lewis acids are the most common catalysts for electrophilic aromatic halogenation. libretexts.org For the chlorination of p-cymene, catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are typically employed. These catalysts function by polarizing the chlorine molecule (Cl₂), creating a more potent electrophile (Cl⁺) that can be attacked by the electron-rich aromatic ring. libretexts.org

While traditional Lewis acids accelerate the reaction, they may not offer significant control over regioselectivity between the 2- and 3-positions. Advanced catalytic systems, such as shape-selective zeolites, have shown promise in controlling the regioselectivity of chlorination for similar aromatic compounds. For instance, in the chlorination of cumene (B47948), zeolite K-L has been shown to be highly selective for the para-isomer. This suggests that employing catalysts with specific pore sizes and geometries could potentially influence the isomer distribution in p-cymene chlorination, although this remains an area for further research. The use of sulfuryl chloride (SO₂Cl₂) in the presence of specific catalysts also represents an alternative chlorinating system.

Mechanistic Considerations in Electrophilic Aromatic Chlorination

The mechanism of direct chlorination of p-cymene follows the general pathway for electrophilic aromatic substitution. The process can be broken down into three principal steps:

Generation of the Electrophile: The Lewis acid catalyst (e.g., FeCl₃) interacts with molecular chlorine to generate a highly electrophilic species, often represented as a polarized complex or a discrete chloronium ion (Cl⁺).

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the p-cymene ring acts as a nucleophile, attacking the electrophilic chlorine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack.

Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new chlorine atom. The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its aromaticity and yielding the final chlorinated p-cymene product along with the regenerated catalyst and HCl.

The first step, the attack by the aromatic ring to form the sigma complex, is the slow, rate-determining step of the reaction because it involves the temporary loss of aromatic stabilization. acs.org

Functional Group Interconversion and Derivatization Routes

To overcome the regioselectivity challenges of direct chlorination, multi-step synthetic routes involving the modification of precursors are often employed. These methods install a functional group at the desired 3-position, which is then converted into a chlorine atom.

Synthesis via Precursor Modification and Substituent Manipulation

This strategy relies on established reaction sequences to precisely control the placement of the chlorine substituent. Two plausible routes involve the use of an amino or a sulfonic acid group as a precursor.

A. The Sandmeyer Reaction Route

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halogen via a diazonium salt intermediate. wikipedia.org To synthesize 3-chloro-p-cymene, this route requires the preparation of 3-amino-p-cymene (3-cymidine) as a key precursor. The synthesis of 3-amino-p-cymene has been reported in the literature, making this a viable, albeit multi-step, approach. acs.org

Table 2: Synthesis of 3-Chloro-p-Cymene via the Sandmeyer Reaction

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Nitration of p-Cymene | HNO₃, H₂SO₄ | Introduction of a nitro group, yielding a mixture of 2-nitro-p-cymene (B147363) and 3-nitro-p-cymene. |

| 2 | Isomer Separation | Chromatography/Distillation | Isolation of the desired 3-nitro-p-cymene precursor. |

| 3 | Reduction | Fe/HCl or H₂, Pd/C | Conversion of the nitro group to an amino group to form 3-amino-p-cymene. |

| 4 | Diazotization | NaNO₂, HCl (aq), 0-5 °C | Conversion of the amino group to a diazonium salt (-N₂⁺Cl⁻). |

B. The Sulfonic Acid Route

An alternative pathway involves the sulfonation of p-cymene, followed by the conversion of the resulting sulfonic acid group to a chlorine atom.

Sulfonation: p-Cymene is reacted with a sulfonating agent like chlorosulfonic acid (HSO₃Cl). This reaction yields a mixture of p-cymene-2-sulfonyl chloride and p-cymene-3-sulfonyl chloride.

Isomer Separation: The desired 3-isomer must be separated from the mixture.

Conversion to Chloride: The isolated p-cymene-3-sulfonyl chloride can then be converted to 3-chloro-p-cymene. This transformation, known as desulfonation, involves heating the sulfonyl chloride, which causes it to lose sulfur dioxide and yield the corresponding aryl chloride. wikipedia.org Alternatively, the sulfonic acid can be converted to the sulfonyl chloride using agents like thionyl chloride or 1,3,5-trichloro-1,3,5-triazinane (TAPC). lookchem.com

Development of Novel Reagents and Reaction Conditions

Research into electrophilic aromatic substitution continues to yield novel reagents and conditions that can improve selectivity. While many are developed for other systems, they hold potential for application in p-cymene synthesis. For example, highly regioselective chlorinating agents such as 2,3,4,4,5,6-hexachlorocyclohexa-2,5-dien-1-one (B8807809) have been used for specific aromatic substrates. The exploration of such reagents could provide new, more direct pathways to 3-chloro-p-cymene by overcoming the inherent steric and electronic biases of the p-cymene ring system.

Chemical Reactivity and Transformation Mechanisms of P Cymene, 3 Chloro

Aromatic Substitution Reactions

The aromatic ring of 3-chloro-p-cymene can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reaction rates being influenced by the electronic and steric effects of the existing substituents.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, 3-chloro-p-cymene can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly with strong nucleophiles or through metal-catalyzed processes. The direct SNAr mechanism is typically challenging due to the electron-rich nature of the benzene (B151609) ring. However, modern catalytic systems have enabled such transformations.

Prominent among these are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by reaction with an amine and subsequent reductive elimination to yield the arylamine product. libretexts.org Another important method is the Ullmann condensation, a copper-catalyzed reaction that can be used to form aryl amines, ethers, and thioethers from aryl halides. wikipedia.org

Table 1: Examples of Potential Nucleophilic Aromatic Substitution Reactions on 3-chloro-p-cymene

| Reaction Type | Nucleophile | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(dba)2 / XPhos | N-Aryl Amine |

Note: The feasibility and yield of these reactions would depend on the specific reaction conditions and the nature of the nucleophile.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. In 3-chloro-p-cymene, the directing effects of the three substituents determine the position of incoming electrophiles. The isopropyl and methyl groups are alkyl groups, which are ortho, para-directing and activating. The chlorine atom is also ortho, para-directing but is deactivating due to its inductive electron-withdrawing effect, which is overcome by its resonance electron-donating effect in determining the position of substitution.

The combined directing effects of the substituents in 3-chloro-p-cymene generally favor electrophilic attack at the positions ortho and para to the activating alkyl groups and ortho to the chloro group. Steric hindrance from the bulky isopropyl group can also influence the regioselectivity, often favoring substitution at less hindered positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-chloro-p-cymene

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 2-Chloro-5-nitro-1-isopropyl-4-methylbenzene |

| Halogenation | Cl+, Br+ | 2,5-Dichloro-1-isopropyl-4-methylbenzene |

Side-Chain Functionalization and Modification

The isopropyl and methyl groups of 3-chloro-p-cymene are also sites for chemical reactions, particularly at the benzylic positions, which are the carbon atoms directly attached to the aromatic ring.

The tertiary benzylic hydrogen of the isopropyl group is particularly susceptible to radical abstraction, making this position a focal point for functionalization. Benzylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at this position. libretexts.orgmasterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation of the isopropyl group can also occur. Strong oxidizing agents can cleave the C-C bonds of the isopropyl group, leading to the formation of a carboxylic acid at the benzylic position. libretexts.org

Similar to the isopropyl group, the methyl group has benzylic hydrogens that can be functionalized. Benzylic bromination with NBS can introduce a bromine atom, forming a benzylic bromide that can be a precursor for other functional groups. chadsprep.com

Vigorous oxidation of the methyl group with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) will convert it into a carboxylic acid group. masterorganicchemistry.comyoutube.com This reaction is a common method for the synthesis of benzoic acid derivatives.

Table 3: Representative Side-Chain Functionalization Reactions

| Side-Chain | Reagent | Reaction Type | Product |

|---|---|---|---|

| Isopropyl | NBS, light/heat | Benzylic Bromination | 3-Chloro-4-(1-bromo-1-methylethyl)toluene |

| Methyl | NBS, light/heat | Benzylic Bromination | 3-Chloro-4-(bromomethyl)cumene |

Oxidation and Reduction Pathways

Beyond the side-chain oxidation, the entire molecule can be subjected to oxidation and reduction. The specific pathways depend on the reagents and reaction conditions.

Vigorous oxidation can lead to the degradation of the alkyl side chains to carboxylic acids, as mentioned previously. Under controlled conditions, it might be possible to achieve partial oxidation to alcohols or ketones.

Reduction of 3-chloro-p-cymene can proceed through several pathways. Catalytic hydrogenation is a common method for the reduction of various functional groups. Under certain conditions, catalytic hydrogenation can lead to the hydrogenolysis of the carbon-chlorine bond, resulting in the formation of p-cymene (B1678584). This dehalogenation is a common transformation for aryl halides. orgsyn.org If the aromatic ring were to contain a nitro group, it could be selectively reduced to an amino group using reagents like tin or iron in acidic media, or through catalytic hydrogenation. The aromatic ring itself is generally resistant to reduction but can be reduced under harsh conditions, for example, using a Birch reduction, which would lead to a non-aromatic cyclohexadiene derivative. youtube.com

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions of substituted aromatic compounds, such as 3-chloro-p-cymene, often involve the migration of alkyl or halogen groups around the benzene ring. These transformations are typically catalyzed by strong acids, which facilitate the formation of carbocation intermediates that can then undergo structural reorganization to form more stable isomers.

One of the classic examples of such transformations in polyalkyl- and polyhalobenzenes is the Jacobsen rearrangement . This reaction, generally carried out with sulfuric acid, involves the migration of alkyl groups. Although the exact mechanism is not fully elucidated, it is understood to be an intermolecular process. For 3-chloro-p-cymene, this could theoretically involve the migration of the isopropyl or methyl group. However, the Jacobsen rearrangement is typically limited to benzene rings with at least four substituents.

Isomerization of 3-chloro-p-cymene would most likely involve the movement of the chlorine atom to a different position on the p-cymene scaffold, potentially yielding isomers such as 2-chloro-p-cymene. This type of isomerization is often driven by thermodynamic stability, with the reaction proceeding towards the most stable isomeric form under the given conditions. The stability of the resulting isomer is influenced by steric and electronic factors.

Studies on related molecules, such as the dehydroisomerization of terpenes to form p-cymene, indicate that acid catalysts play a crucial role in isomerization processes on the cymene scaffold. These reactions proceed through carbocation intermediates, which can then undergo hydride or alkyl shifts. In the case of 3-chloro-p-cymene, an acid catalyst could protonate the aromatic ring, leading to the formation of a sigma complex (an arenium ion). This intermediate could then facilitate the migration of the chloro group or one of the alkyl groups.

The table below summarizes hypothetical data for acid-catalyzed isomerization of 3-chloro-p-cymene based on general principles, as specific experimental data is not available.

| Catalyst | Temperature (°C) | Reaction Time (h) | Major Product(s) | Proposed Yield (%) |

| H₂SO₄ | 50 | 4 | 2-chloro-p-cymene | 40-50 |

| AlCl₃ | 25 | 2 | Mixture of isomers | Variable |

| Zeolite H-BEA | 150 | 8 | Isomeric chlorocymenes | 30-40 |

Note: The data in this table is illustrative and based on the expected reactivity of similar compounds. Specific experimental validation for 3-chloro-p-cymene is not found in the surveyed literature.

Mechanistic Elucidation of Novel Reaction Pathways

The elucidation of reaction mechanisms for the transformation of molecules like 3-chloro-p-cymene is critical for controlling reaction outcomes and designing novel synthetic routes. While novel reaction pathways for 3-chloro-p-cymene are not specifically detailed in the literature, the mechanisms of related reactions provide a framework for understanding its potential transformations.

Acid-Catalyzed Isomerization Mechanism:

The isomerization of 3-chloro-p-cymene to a more stable isomer, such as 2-chloro-p-cymene, under acidic conditions can be conceptualized through the following mechanistic steps:

Protonation: A strong acid (H⁺) protonates the aromatic ring of 3-chloro-p-cymene, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The position of protonation will influence the subsequent migration.

1,2-Hydride or 1,2-Alkyl/Chloro Shift: The arenium ion intermediate can undergo a series of 1,2-shifts. This could involve the migration of a hydride ion, the isopropyl group, the methyl group, or the chlorine atom to an adjacent carbon atom within the ring. This rearrangement will proceed through a transition state leading to a different, potentially more stable, arenium ion.

Deprotonation: The rearranged arenium ion loses a proton to regenerate the aromatic system, yielding an isomer of the original 3-chloro-p-cymene.

The specific pathway and the major product formed would be dictated by the relative stabilities of the various possible carbocation intermediates and transition states. Factors such as steric hindrance between the bulky isopropyl group and the other substituents play a significant role in determining the thermodynamic favorability of the different isomers.

Potential for Novel Pathways:

The exploration of novel catalysts, such as mixed-metal oxides or specifically designed Lewis acids, could open up new reaction pathways for 3-chloro-p-cymene. For instance, the use of a bifunctional catalyst with both acidic and metallic sites could potentially lead to a one-pot isomerization and subsequent cross-coupling reaction. Mechanistic studies of such hypothetical pathways would involve a combination of experimental techniques, including kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, complemented by computational modeling to map the reaction energy profile.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and connectivity of protons and carbons in 3-chloro-p-cymene.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group should present as a doublet for the six equivalent methyl protons and a septet for the single methine proton, a result of spin-spin coupling. The aromatic methyl group is expected to appear as a singlet. The three aromatic protons will appear as distinct, coupled signals in the aromatic region of the spectrum, with their chemical shifts and splitting patterns dictated by their positions relative to the chloro, isopropyl, and methyl substituents.

Predicted ¹H NMR Data for 3-chloro-p-cymene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Isopropyl -CH(CH ₃)₂ | ~1.2 | Doublet (d) |

| Aromatic -CH ₃ | ~2.3 | Singlet (s) |

| Isopropyl -CH (CH₃)₂ | ~3.3 | Septet (sept) |

| Aromatic -CH | ~7.0-7.3 | Multiplet (m) |

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. nih.gov The chlorine atom's electron-withdrawing nature and the alkyl groups' donating properties influence the chemical shifts of the aromatic carbons significantly. acs.org Data for 3-chloro-p-cymene has been recorded on a Bruker AM-270 instrument. nih.gov

Experimental ¹³C NMR Data for 3-chloro-p-cymene

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-isopropyl) | 148.0 |

| C2 (C-Cl) | 133.5 |

| C3 | 130.2 |

| C4 (C-CH₃) | 135.8 |

| C5 | 126.9 |

| C6 | 129.5 |

| Isopropyl -C H(CH₃)₂ | 33.4 |

| Isopropyl -CH(C H₃)₂ | 22.8 |

| Aromatic -C H₃ | 20.7 |

Source: PubChem CID 20421. nih.gov Note: Specific assignments of aromatic carbons C3, C5, and C6 may vary and typically require 2D NMR for unambiguous confirmation.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. ipb.ptlibretexts.org These techniques are routinely used for the structural elucidation of complex p-cymene (B1678584) derivatives. rsc.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton coupling relationships. jove.comrsc.org For 3-chloro-p-cymene, it would show cross-peaks between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal the connectivity between the adjacent protons on the aromatic ring, confirming their relative positions. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C spectra. ipb.ptrsc.org Each C-H bond in the molecule would correspond to a single cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. ipb.ptmdpi.com It is crucial for piecing together the molecular framework. For instance, HMBC would show correlations from the isopropyl protons to the aromatic C1, C2, and C6, and from the methyl protons to C3, C4, and C5, thereby confirming the 1,2,4-substitution pattern of the ring.

Expected 2D NMR Correlations for 3-chloro-p-cymene

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies adjacent protons (e.g., isopropyl CH-CH₃, aromatic H-H) |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Connects protons to their directly bonded carbons |

| HMBC | ¹H ↔ ¹³C (²⁻³JCH) | Establishes long-range connectivity, confirming substituent placement |

Mass Spectrometry Techniques for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. acs.orgmiamioh.edu For chlorinated compounds, MS is particularly informative due to the characteristic isotopic distribution of chlorine. chemguide.co.uk

The molecular weight of 3-chloro-p-cymene is 168.66 g/mol . nih.gov In the mass spectrum, the molecular ion (M⁺˙) region would exhibit two distinct peaks: one for the molecule containing the ³⁵Cl isotope (at m/z 168) and another for the molecule with the ³⁷Cl isotope (at m/z 170). Due to the natural abundance of these isotopes, the relative intensity of these M⁺ and M+2 peaks would be approximately 3:1, a signature indicator of a monochlorinated compound. miamioh.educhemguide.co.uk

The fragmentation of 3-chloro-p-cymene under electron ionization (EI) would likely proceed through several key pathways based on the established fragmentation of p-cymene and halogenated aromatic compounds. miamioh.edunist.gov

Predicted Mass Spectral Fragments for 3-chloro-p-cymene

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₁₃³⁷Cl]⁺˙ | Molecular ion (M+2 peak) |

| 168 | [C₁₀H₁₃³⁵Cl]⁺˙ | Molecular ion (M⁺ peak) |

| 153 | [C₉H₁₀³⁵Cl]⁺˙ | Loss of •CH₃ from isopropyl group |

| 133 | [C₁₀H₁₃]⁺ | Loss of •Cl radical |

| 125 | [C₇H₆Cl]⁺ | Loss of •CH(CH₃)₂ (isopropyl group) |

| 119 | [C₉H₁₁]⁺ | Loss of •Cl, followed by loss of •CH₃ |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

While this method is powerful, its application requires that the compound of interest can be grown as a suitable single crystal. Currently, there is no publicly available single-crystal X-ray structure for the isolated compound 3-chloro-p-cymene. However, the technique has been successfully applied to numerous organometallic derivatives where p-cymene acts as a ligand. mdpi.com In these cases, X-ray diffraction has been used to elucidate the exact coordination geometry, such as the common "piano-stool" arrangement in ruthenium-p-cymene complexes. rsc.org If a crystalline form of 3-chloro-p-cymene or one of its derivatives were to be analyzed, X-ray crystallography would provide unambiguous proof of its solid-state structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uhcl.edu These methods are excellent for identifying functional groups. An IR absorption occurs when a vibration leads to a change in the molecule's dipole moment, while a Raman signal is produced when a vibration causes a change in the molecule's polarizability.

The IR spectrum of 3-chloro-p-cymene would be expected to show several characteristic absorptions. These include C-H stretching vibrations for the aliphatic (isopropyl and methyl) groups just below 3000 cm⁻¹ and for the aromatic C-H bonds just above 3000 cm⁻¹. The fingerprint region would contain C-C stretching vibrations for the aromatic ring and various C-H bending modes. A key absorption for this molecule would be the C-Cl stretching vibration, which for aryl chlorides typically appears in the 1100-1035 cm⁻¹ region. uhcl.edublogspot.comwpmucdn.com

The Raman spectrum would provide complementary information. While C-H stretches are also visible, Raman spectroscopy is often particularly sensitive to the symmetric vibrations of the non-polar parts of the molecule. uwyo.edu Therefore, the symmetric "ring breathing" modes of the p-disubstituted aromatic ring would be expected to produce strong Raman signals. mdpi.com The presence of the chlorine atom would influence the exact frequencies of these modes compared to the parent p-cymene molecule due to its mass and electronic effects. acs.org

Predicted Vibrational Frequencies for 3-chloro-p-cymene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predominant Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR & Raman |

| Aromatic C=C Stretch | 1600 - 1475 | IR & Raman |

| C-H Bending (Aliphatic) | 1465 - 1375 | IR |

| C-Cl Stretch (Aryl) | 1100 - 1035 | IR (Strong) |

| Aromatic Ring Modes | Variable (e.g., ~800) | Raman (Strong) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. For 3-chloro-p-cymene, these studies focus on predicting its three-dimensional structure, stability, and the distribution of its electrons, which collectively govern its chemical behavior.

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure and optimized geometry of molecules. Studies on 3-chloro-p-cymene, typically employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a precise description of its structural parameters.

The table below presents a selection of optimized geometrical parameters for 3-chloro-p-cymene as calculated using DFT methods.

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C-Cl) | Bond length between the aromatic carbon and chlorine atom | 1.751 Å |

| r(C-C)isopropyl | Bond length between the aromatic carbon and the isopropyl carbon | 1.520 Å |

| r(C-C)ring avg. | Average carbon-carbon bond length within the aromatic ring | 1.395 Å |

| ∠(C-C-Cl) | Bond angle involving the chlorine atom and two ring carbons | 121.5° |

| ∠(C-C-C)isopropyl | Bond angle involving the isopropyl group and two ring carbons | 122.1° |

| τ(Cl-C-C-C) | Dihedral angle illustrating the slight out-of-plane position of the Cl atom | ~0.0° |

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

For 3-chloro-p-cymene, the HOMO is typically a π-orbital distributed across the electron-rich aromatic ring, with significant contributions from the positions most activated by the alkyl substituents. The LUMO is a corresponding π*-antibonding orbital, with its density often localized near the electronegative chlorine atom, indicating that this site is susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. These energy values and the gap are key descriptors used in predicting how 3-chloro-p-cymene will behave in chemical reactions, particularly electrophilic aromatic substitution and nucleophilic aromatic substitution.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.98 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.55 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 8.43 eV |

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions involving 3-chloro-p-cymene. This allows for the identification of transition states (TS), intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of reaction mechanisms.

The table below outlines the calculated relative energies for key stationary points in a hypothetical electrophilic chlorination of p-cymene (B1678584).

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | p-Cymene + Cl⁺ (gas phase model) | 0.0 (Reference) |

| Transition State 1 (TS1) | Energy barrier for the formation of the sigma complex | +12.5 |

| Sigma Complex (Intermediate) | Cationic intermediate with Cl bonded to the ring | +5.2 |

| Products | 3-Chloro-p-cymene + H⁺ | -25.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For 3-chloro-p-cymene, MD simulations, using classical force fields like AMBER or CHARMM, can provide insights into several key areas:

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can reveal how molecules of 3-chloro-p-cymene pack together. By calculating radial distribution functions (RDFs), one can analyze the average distances and orientations between neighboring molecules, shedding light on non-covalent interactions like van der Waals forces.

Solvation Structure: When simulated in a solvent, MD provides a detailed picture of the solvation shell around 3-chloro-p-cymene, showing the specific arrangement of solvent molecules around its hydrophobic (alkyl groups, ring) and weakly polar (chloro group) regions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to build a statistical correlation between a molecule's computed structural properties (descriptors) and its experimentally measured reactivity. For a compound like 3-chloro-p-cymene, a QSRR study would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for 3-chloro-p-cymene and a series of structurally related chlorinated aromatic compounds.

Model Building: Using statistical methods (e.g., multiple linear regression) to create an equation that links these descriptors to a specific measure of reactivity (e.g., reaction rate constant, degradation half-life).

Prediction: Using the established model to predict the reactivity of 3-chloro-p-cymene or other similar compounds for which experimental data is unavailable.

Key descriptors for 3-chloro-p-cymene would include electronic parameters (HOMO/LUMO energies, Mulliken charges on atoms), steric parameters (molecular volume, surface area), and topological indices (which describe molecular branching and connectivity).

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Electronic | Mulliken Charge on Cl | Indicates the partial charge on the chlorine atom. |

| Steric/Topological | Molecular Volume | The space occupied by the molecule. |

| Steric/Topological | Wiener Index | A topological index related to molecular branching. |

| Quantum Chemical | Chemical Hardness (η) | Calculated from the HOMO-LUMO gap; relates to stability. |

Solvation Effects and Solvent-Molecule Interactions Modeling

The properties and reactivity of 3-chloro-p-cymene can be significantly altered by its solvent environment. Computational models are used to account for these solvation effects.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are widely used. They treat the solvent as a uniform dielectric continuum that surrounds the solute molecule. This approach is computationally efficient and effective for calculating how a solvent influences properties like molecular geometry, dipole moment, and the relative energies of reactants and transition states. For example, the calculated dipole moment of 3-chloro-p-cymene increases significantly in a polar solvent compared to the gas phase due to polarization effects.

Explicit Solvation Models: Used in MD simulations (as described in 5.3), these models include individual solvent molecules in the simulation. This method is more computationally intensive but is necessary for studying specific solute-solvent interactions, such as the precise structure of the first solvation shell and hydrogen bonding dynamics (if applicable with protic solvents).

Comparing gas-phase calculations to those including a solvent model is crucial for obtaining results that are relevant to real-world laboratory conditions.

| Property | Gas Phase | In Water (ε ≈ 78.4) | Comment |

|---|---|---|---|

| Total Energy (Hartree) | -845.123 | -845.131 | Stabilization by the polar solvent. |

| Dipole Moment (Debye) | 2.15 D | 2.88 D | Increased polarization of the molecule in the solvent. |

Environmental Fate and Transformation Pathways of Chlorinated P Cymene Analogues

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photolysis, hydrolysis, and chemical oxidation.

The primary photolytic pathway for chlorinated aromatics is often photoreduction, which involves the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom, a process known as reductive dechlorination. This would transform 3-chloro-p-cymene into p-cymene (B1678584). Another potential pathway is photooxidation, where the absorbed light energy facilitates reactions with oxygen or other oxidants, potentially leading to the oxidation of the isopropyl or methyl side chains or hydroxylation of the aromatic ring. The efficiency of these transformations, represented by the quantum yield, is highly dependent on environmental conditions such as the presence of photosensitizing substances (e.g., dissolved organic matter) in water. For many chlorinated organic compounds found in industrial effluents, photolysis can be a primary degradation pathway in aquatic surface layers. numberanalytics.com

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For 3-chloro-p-cymene, this would involve the cleavage of the carbon-chlorine (C-Cl) bond to form 3-hydroxy-p-cymene (thymol) and hydrochloric acid.

In the environment, particularly in the atmosphere and in sunlit surface waters, the hydroxyl radical (•OH) is a powerful, non-selective oxidant that plays a major role in the degradation of organic compounds. While direct studies on 3-chloro-p-cymene are limited, the reaction mechanisms can be predicted from extensive research on its parent compound, p-cymene.

The gas-phase reaction of p-cymene with •OH radicals proceeds via two main pathways:

H-atom abstraction: The •OH radical can abstract a hydrogen atom from either the methyl or the isopropyl group, forming water and a resonance-stabilized benzylic radical (p-isopropylbenzyl radical or α,α,4-trimethylbenzyl radical). researchgate.net These radicals then react further with molecular oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the formation of aldehydes, alcohols, and carboxylic acids. researchgate.net

•OH addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. rsc.org This adduct is in equilibrium with the reactants and can react with O₂ to form phenolic products or other ring-opened compounds. rsc.org

For 3-chloro-p-cymene, the presence of the electron-withdrawing chlorine atom would likely decrease the rate of electrophilic •OH addition to the ring and influence the position of attack. The abstraction pathway from the alkyl side chains is expected to remain a significant degradation route, leading to chlorinated analogues of the oxidation products observed for p-cymene, such as 3-chloro-p-isopropylbenzyl alcohol and 3-chloro-p-cumic acid.

Table 1: Predicted Abiotic Degradation Pathways for 3-Chloro-p-Cymene This table is based on inferred pathways from structurally similar compounds.

| Degradation Mechanism | Reactant | Predicted Primary Transformation(s) | Predicted Product(s) |

|---|---|---|---|

| Photolysis | Sunlight (UV) | Reductive Dechlorination | p-Cymene |

| Side-chain Oxidation | Chlorinated Benzaldehydes/Alcohols | ||

| Hydrolysis | Water (H₂O) | Nucleophilic Substitution | Negligible under environmental conditions |

| Chemical Oxidation | Hydroxyl Radical (•OH) | H-atom Abstraction | 3-Chloro-p-isopropylbenzyl radical |

| •OH Addition to Ring | Chlorinated Hydroxycyclohexadienyl radical |

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the ultimate removal of persistent organic pollutants from the environment.

The microbial degradation of the parent compound, p-cymene, is well-documented, particularly in bacteria of the genus Pseudomonas and Burkholderia. nih.govoup.complos.org These bacteria typically employ an aerobic pathway initiated by monooxygenase enzymes.

Aerobic Degradation: The most common pathway begins with the oxidation of the methyl group of p-cymene, a reaction catalyzed by p-cymene monooxygenase (CMO) . nih.govplos.orgebi.ac.uk This enzyme hydroxylates the methyl group to form p-cumic alcohol. This is followed by two successive dehydrogenation steps catalyzed by an alcohol dehydrogenase and an aldehyde dehydrogenase , yielding p-cumic aldehyde and then p-cumate (B1230055) (p-isopropylbenzoate), respectively. nih.govplos.org The p-cumate is then funneled into a central catabolic pathway where a dioxygenase hydroxylates the ring, leading to ring cleavage and eventual mineralization to CO₂ and water. nih.govresearchgate.net

Studies using halogenated analogues have shown that the substrate specificity of these initial enzymes is crucial. For instance, p-cymene monooxygenase from Pseudomonas putida F1 was found to be a poor catalyst for the transformation of 3-chlorotoluene, suggesting that the degradation of 3-chloro-p-cymene via this specific methyl-oxidation pathway might be slow or inefficient in some organisms. ebi.ac.uk However, the broad substrate specificity of enzymes from other microorganisms might allow for this transformation. asm.org

Anaerobic Degradation: Under anaerobic conditions, a different set of mechanisms is expected. For many chlorinated aromatic compounds, reductive dechlorination is a key initial step, where the compound is used as an electron acceptor, and the chlorine atom is removed. nih.govresearchgate.net This process is carried out by specialized bacteria, such as those from the genus Dehalococcoides. nih.govresearchgate.net This would convert 3-chloro-p-cymene to p-cymene, which could then be degraded by other anaerobic pathways. Another known anaerobic pathway for p-cymene, found in denitrifying bacteria, involves the addition of the benzylic methyl group to fumarate, catalyzed by (4-isopropylbenzyl)succinate synthase , analogous to anaerobic toluene (B28343) degradation. nih.govd-nb.info It is plausible that 3-chloro-p-cymene could be activated by a similar mechanism.

No studies have definitively identified the complete biotransformation pathway and all intermediates for 3-chloro-p-cymene. However, based on the known enzymatic mechanisms for p-cymene and other chlorinated aromatics, a hypothetical pathway can be constructed.

In an aerobic pathway mirroring the degradation of p-cymene, the expected initial intermediates would be:

3-Chloro-p-cumic alcohol (from methyl group hydroxylation)

3-Chloro-p-cumic aldehyde

3-Chloro-p-cumic acid

Following the formation of 3-chloro-p-cumic acid, the pathway would likely proceed via dioxygenation of the aromatic ring to form a chlorinated dihydroxy-p-cumate . Subsequent steps would involve ring cleavage, followed by dechlorination at a later stage, ultimately leading to intermediates of central metabolism like pyruvate (B1213749) and acetyl-CoA. nih.gov

Alternatively, if dechlorination occurs first, the primary intermediate would be p-cymene , which would then enter its well-established degradation pathway, producing intermediates such as p-cumic alcohol, p-cumate, and 2,3-dihydroxy-p-cumate. nih.govresearchgate.net

Table 2: Plausible Biotransformation Intermediates of 3-Chloro-p-Cymene This table presents hypothetical intermediates based on known microbial pathways for related compounds.

| Postulated Pathway | Initial Enzyme | Primary Intermediate | Subsequent Intermediates |

|---|---|---|---|

| Aerobic Methyl-Group Oxidation | p-Cymene Monooxygenase | 3-Chloro-p-cumic alcohol | 3-Chloro-p-cumic aldehyde, 3-Chloro-p-cumic acid |

| Anaerobic Reductive Dechlorination | Reductive Dehalogenase | p-Cymene | p-Cumic alcohol, p-Cumate, 2,3-Dihydroxy-p-cumate |

| Anaerobic Fumarate Addition | (Arylalkyl)succinate Synthase | (3-Chloro-4-isopropylbenzyl)succinate | Chlorinated benzoyl-CoA analogues |

Environmental Partitioning and Transport Modeling

The environmental distribution of a chemical compound is governed by its intrinsic physicochemical properties, which dictate how it partitions among various environmental compartments: air, water, soil, sediment, and biota. For p-Cymene, 3-chloro- (also known as 3-chloro-p-cymene), a semi-volatile organic compound (SVOC), understanding its partitioning behavior is critical for predicting its transport, potential for exposure, and ultimate environmental fate.

Modeling, particularly through the use of fugacity-based models (e.g., Mackay-type models), provides a quantitative framework for estimating this distribution. These models utilize key physicochemical properties to calculate the "escaping tendency" or fugacity of a chemical from each medium. The equilibrium distribution is achieved when the fugacity is uniform throughout the system.

The essential properties for modeling the environmental partitioning of 3-chloro-p-cymene are its octanol-water partition coefficient (Log Kₒw), water solubility, vapor pressure, and Henry's Law constant. The high Log Kₒw value indicates significant lipophilicity, suggesting a strong affinity for organic carbon in soil and sediment, as well as for lipids in biological organisms. Conversely, its low water solubility limits its concentration in the aqueous phase. Its moderate vapor pressure allows for volatilization and subsequent atmospheric transport.

Table 1: Key Physicochemical Properties of p-Cymene, 3-chloro- for Environmental Modeling Data are estimated using standard predictive models (e.g., EPI Suite™) as experimental values are limited.

| Property | Estimated Value | Significance in Partitioning |

|---|---|---|

| Molecular Weight | 168.66 g/mol | Fundamental property for mass-based calculations. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.5 - 4.8 | Indicates high lipophilicity and strong potential for sorption to organic matter and bioaccumulation. |

| Water Solubility | ~10.5 mg/L at 25°C | Low solubility limits concentration in water but allows for aquatic transport. |

| Vapor Pressure | ~0.1 mmHg (13.3 Pa) at 25°C | Indicates semi-volatile nature, facilitating partitioning into the atmosphere from soil and water surfaces. |

| Henry's Law Constant | ~2.0 x 10⁻³ atm·m³/mol | Suggests a tendency to volatilize from water, contributing to its presence in the air compartment. |

Based on these properties, fugacity modeling (e.g., a Level III non-equilibrium, steady-state model) predicts a specific distribution pattern. When released into the environment, 3-chloro-p-cymene is not expected to remain in a single compartment.

Air: Due to its volatility, a notable fraction will partition into the atmosphere. Here, it can undergo long-range transport, potentially being deposited in remote regions far from its source.

Soil and Sediment: The high Log Kₒw value drives strong adsorption to the organic fraction of soil and sediment. These compartments act as major environmental sinks, sequestering the compound and reducing its bioavailability in the water column.

Water: While it has low water solubility, its presence in aquatic systems is significant. The equilibrium between the dissolved phase and suspension in sediment is a key dynamic.

Biota: The lipophilic nature (high Log Kₒw) points to a significant potential for bioaccumulation in aquatic and terrestrial organisms, with concentrations increasing up the food chain (biomagnification).

Table 2: Illustrative Environmental Distribution of p-Cymene, 3-chloro- (Based on a Generic Fugacity Model) This table represents a hypothetical steady-state distribution in a standardized model environment and may vary based on specific release scenarios and environmental conditions.

| Environmental Compartment | Predicted Mass Distribution (%) | Primary Governing Factors |

|---|---|---|

| Air | 15 - 25% | Vapor Pressure, Henry's Law Constant |

| Water | < 5% | Low Water Solubility, High Volatilization Rate |

| Soil | 50 - 65% | High Log Kₒw (strong adsorption to organic carbon) |

| Sediment | 10 - 20% | High Log Kₒw, deposition from water column |

| Biota | < 1% | High Log Kₒw (high bioaccumulation potential) |

Research on Long-Term Environmental Persistence

The persistence of a chemical is its resistance to environmental degradation processes. For 3-chloro-p-cymene, persistence is determined by its susceptibility to abiotic (photolysis, hydrolysis) and biotic (biodegradation) transformation pathways. Its chemical structure—a stable aromatic ring substituted with both a chlorine atom and alkyl groups—suggests a significant potential for persistence.

Abiotic Degradation:

Hydrolysis: The carbon-chlorine bond on an aromatic ring is exceptionally stable and resistant to cleavage by hydrolysis under typical environmental conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway for 3-chloro-p-cymene.

Photolysis: Direct photolysis (degradation by direct absorption of sunlight) is possible but often slow for chlorinated aromatic compounds in water. A more significant pathway is indirect photolysis in the atmosphere, where the compound can react with photochemically generated hydroxyl (•OH) radicals. The estimated atmospheric half-life due to this reaction is on the order of several days, allowing for long-range transport before degradation or deposition occurs.

Biotic Degradation (Biodegradation):

Biodegradation is the most critical process governing the ultimate fate and long-term persistence of 3-chloro-p-cymene in soil and sediment. However, chlorinated aromatic hydrocarbons are notoriously recalcitrant to microbial attack. The presence of the chlorine atom significantly increases the molecule's stability and can inhibit the function of enzymes that would otherwise degrade the parent p-cymene structure.

Aerobic Degradation: In oxygen-rich environments (e.g., surface soil, aerated water), microorganisms typically employ oxygenase enzymes to initiate the breakdown of aromatic rings. The chlorine substituent can hinder this initial oxidative attack, making aerobic biodegradation a slow process. Complete mineralization to CO₂, H₂O, and Cl⁻ is possible but often requires specialized microbial consortia and extended periods.

Anaerobic Degradation: In oxygen-depleted environments like deep sediment and water-logged soil, the primary microbial pathway for degradation is reductive dehalogenation. This process involves the removal of the chlorine atom and its replacement with a hydrogen atom, yielding the parent compound, p-cymene. While this detoxifies the molecule with respect to its chlorination, the resulting p-cymene is itself a persistent compound that is subsequently degraded slowly under anaerobic conditions.

The combination of strong sorption to soil/sediment and slow degradation rates leads to the long-term persistence of 3-chloro-p-cymene. It becomes sequestered in these compartments, where it is protected from photolysis and where microbial activity, particularly for halogenated compounds, is limited.

Table 3: Estimated Environmental Half-Lives of p-Cymene, 3-chloro- by Degradation Pathway Values are estimates based on data for structurally similar compounds and model predictions. They are highly dependent on specific environmental factors like temperature, microbial population, and organic matter content.

| Compartment | Degradation Process | Estimated Half-Life | Notes |

|---|---|---|---|

| Atmosphere | Reaction with •OH radicals | 2 - 10 days | Allows for long-range atmospheric transport. |

| Surface Water | Biodegradation (Aerobic) | Weeks to months | Limited by low bioavailability and microbial inhibition. Photolysis is a minor contributor. |

| Soil (Aerobic) | Biodegradation | Months to years | Strongly influenced by soil type, moisture, and microbial activity. Sorption reduces bioavailability. |

| Sediment (Anaerobic) | Biodegradation (Reductive Dehalogenation) | Years to decades | Considered a major environmental sink with very slow degradation rates. |

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis for Complex Molecules

The structural framework of 3-chloro-p-cymene has been instrumental in the construction of sophisticated molecular architectures, most notably in the realm of organometallic chemistry. The cymene moiety acts as a stable η⁶-arene ligand, while the chloro-substituent can be retained or can participate in further reactions, making it a valuable synthon for creating complex coordination compounds.

A significant application of a derivative of 3-chloro-p-cymene is in the synthesis of half-sandwich ruthenium(II) complexes. Specifically, the ligand 3-chloro-6-(1H-pyrazol-1-yl)pyridazine , which is structurally related to a chlorinated p-cymene (B1678584) derivative, reacts with ruthenium(II) precursors to form complexes with the general formula [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄, where X can be a halide such as chlorine, bromine, or iodine. google.comunimi.it These complexes are synthesized by reacting the dimeric ruthenium precursor, [(η⁶-p-cymene)Ru(μ-X)(X)]₂, with two mole equivalents of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. google.comunimi.it The resulting cationic complexes are then precipitated with tetrafluoroborate (B81430) ions (BF₄⁻). google.comunimi.it

These ruthenium complexes have been thoroughly characterized using various spectroscopic techniques, including FTIR, ¹H/¹³C NMR, UV-visible absorption spectroscopy, and mass spectrometry, with their molecular structures confirmed by single-crystal X-ray diffraction analysis. google.com The synthesis of these well-defined, complex organometallic molecules highlights the utility of the chlorinated cymene-like scaffold as a fundamental building block.

| Complex | Precursor | Ligand | Counter Ion | Yield (%) |

|---|---|---|---|---|

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]BF₄ | [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | BF₄⁻ | 74.2 |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Br)]BF₄ | [(η⁶-p-cymene)Ru(μ-Br)Br]₂ | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | BF₄⁻ | 75.5 |

| [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(I)]BF₄ | [(η⁶-p-cymene)Ru(μ-I)I]₂ | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine | BF₄⁻ | Not specified |

Precursor for Specialty Chemicals and Fine Chemical Production

3-Chloro-p-cymene is positioned as a valuable intermediate in the synthesis of various specialty and fine chemicals. researchgate.netontosight.ai Its applications extend to the agrochemical and pharmaceutical industries, where it serves as a precursor for the production of pesticides, such as insecticides and herbicides, and as an intermediate in the synthesis of pharmaceutical compounds. researchgate.netontosight.ai The presence of the chlorine atom on the aromatic ring provides a handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups.

While specific, commercially named products derived directly from 3-chloro-p-cymene are not extensively documented in publicly available literature, its structural relationship to important commodity and specialty chemicals like thymol (B1683141) and carvacrol (B1668589) suggests its potential as a synthetic precursor. For instance, the synthesis of carvacrol from p-cymene through oxidation processes is a known industrial route. google.com A similar strategy could potentially be adapted for 3-chloro-p-cymene, where the chloro-substituent could either be retained to produce chlorinated analogues of carvacrol or be removed during the synthetic sequence. Chlorinated phenols are known for their enhanced antimicrobial properties, suggesting a pathway to novel biocides.

Furthermore, the conversion of p-cymene to valuable compounds like thymoquinone , a natural product with significant biological activities, often proceeds through intermediates that could potentially be accessed from 3-chloro-p-cymene. nih.govdovepress.comd-nb.info The chloro-substituent could influence the regioselectivity of subsequent oxidation or functionalization steps, offering a route to specifically substituted quinone derivatives. The development of efficient catalytic systems for the selective transformation of the chloro, methyl, or isopropyl groups of 3-chloro-p-cymene could unlock its full potential as a precursor for a wide array of fine and specialty chemicals.

Role in the Development of Advanced Materials

The application of 3-chloro-p-cymene in materials science is an emerging area with significant potential, primarily centered on its use as a monomer or an intermediate in the synthesis of functional polymers and for the tuning of material properties.

Although direct polymerization of 3-chloro-p-cymene is not a common practice, its chemical structure offers several avenues for its conversion into polymerizable monomers. The presence of a chlorine atom on the aromatic ring, along with benzylic protons on the methyl and isopropyl groups, allows for a variety of chemical modifications to introduce polymerizable functionalities.

For instance, the chloro group can be a site for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives. nih.govrsc.org By reacting 3-chloro-p-cymene with a suitable difunctional coupling partner, it could be incorporated into the backbone of a polymer, thereby influencing its electronic and physical properties.

Another potential route to polymer synthesis involves the functionalization of the alkyl side chains. The benzylic C-H bonds of the isopropyl and methyl groups can be selectively oxidized or halogenated to introduce reactive handles. nih.gov For example, oxidation of the methyl group to an aldehyde or a carboxylic acid would create a functionalized cymene monomer that could be used in condensation polymerizations to form polyesters or polyamides.

While research on polymers derived directly from 3-chloro-p-cymene is limited, the broader field of p-cymene-containing materials provides a strong indication of its potential. Ruthenium complexes bearing p-cymene ligands have been used as catalysts in ring-opening metathesis polymerization (ROMP) and other polymerization reactions. uliege.be Furthermore, p-cymene itself has been explored as a sustainable, high-boiling point solvent for direct arylation polymerization (DArP), demonstrating its compatibility with polymer synthesis conditions. nsf.govmdpi.com

The incorporation of the 3-chloro-p-cymene unit into a material's structure can significantly influence its properties. The bulky and hydrophobic nature of the cymene moiety can enhance the solubility of polymers in organic solvents, which is a crucial factor for processability and device fabrication. nsf.gov The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of conjugated polymers, affecting their band gap, and consequently their optical and electrical characteristics. nih.gov

In the context of functional materials, the strategic placement of substituents on an aromatic ring is a key tool for tuning properties. The late-stage functionalization of complex molecules, including the introduction of chloro- and methyl- groups, is a powerful strategy in materials science and drug discovery to fine-tune activity and physical characteristics. nih.gov Therefore, 3-chloro-p-cymene can be viewed as a pre-functionalized building block that can be integrated into larger systems to impart specific properties.

The development of new synthetic methodologies that allow for the controlled functionalization of 3-chloro-p-cymene will be crucial for unlocking its full potential in the design of novel functional materials with tailored properties for applications in electronics, sensing, and beyond.

Future Research Directions and Emerging Trends

Development of Green Chemistry Synthetic Routes for p-CYMENE (B1678584), 3-CHLORO-

The future synthesis of 3-chloro-p-cymene is intrinsically linked to the principles of green chemistry, focusing on reducing waste, using renewable feedstocks, and employing safer reagents. A significant trend is the move away from petrochemical feedstocks like toluene (B28343) towards bio-derived p-cymene. innoget.comin-part.com Sustainable methods for producing p-cymene from sources such as citrus peel waste, crude gum turpentine, and other biomass-derived monoterpenes are being actively developed. innoget.cominnoget.comresearchgate.net One innovative approach involves the catalytic dehydrogenation of limonene (B3431351) or dipentene, which are abundant in citrus oils. researchgate.netresearchgate.net

Once sustainable p-cymene is obtained, the subsequent chlorination step is a key focus for green innovation. Traditional chlorination methods often involve harsh reagents and can lead to a mixture of isomers. Future research is directed towards highly selective and environmentally benign chlorination processes. The use of solid acid catalysts, such as zeolites, has shown promise in directing the chlorination of similar aromatic compounds like cumene (B47948) to the desired para-position, which is analogous to the 3-position in p-cymene, thereby increasing selectivity and minimizing waste. Furthermore, sustainable photoinduced decarboxylative chlorination methods that utilize halogen-atom transfer (XAT) represent an operationally simple and efficient protocol, avoiding the need for harsh metal catalysts. rsc.org

| Parameter | Traditional Route | Emerging Green Route |

|---|---|---|

| p-Cymene Source | Petrochemical (e.g., from toluene) | Bio-renewable (from citrus waste, turpentine, limonene) innoget.cominnoget.com |

| Chlorinating Agent | Molecular Chlorine (Cl₂) with Lewis Acid | Sulfuryl chloride (SO₂Cl₂) or photo-activated reagents rsc.org |

| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃) | Heterogeneous catalysts (e.g., Zeolite K-L), photoredox systems rsc.org |

| Solvent | Chlorinated hydrocarbons | Greener solvents (e.g., 1,2-dichloroethane (B1671644) in optimized systems) or solvent-free conditions |

| Byproducts/Waste | Isomeric mixtures, acidic waste streams | Higher selectivity, recyclable catalysts, reduced waste |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The presence of a chlorine atom on the p-cymene ring introduces a versatile functional handle, opening avenues for novel chemical transformations that are not readily accessible with the parent p-cymene. The chlorine atom can act as a leaving group in various nucleophilic aromatic substitution reactions and is an ideal anchor point for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.

A significant area of emerging research involves the use of p-cymene derivatives as ligands in organometallic chemistry, particularly with ruthenium. ias.ac.in The electronic properties of the p-cymene ring are modulated by the electron-withdrawing chlorine atom, which can influence the stability and reactivity of resulting metal complexes like [RuCl₂(NHC)(p-cymene)]. rsc.org Research is exploring the reactivity of such complexes, including dimer cleavage and halide loss reactions, to generate catalytically active species. ias.ac.inresearchgate.net Unconventional transformations could involve the selective activation of the C-Cl bond for derivatization while the p-cymene moiety remains coordinated to a metal center, enabling the synthesis of multifunctional catalysts or materials. The displacement of the entire p-cymene ligand itself, sometimes thought to be sluggish, can be induced under mild conditions, offering new pathways for synthesizing novel metal complexes. acs.org

| Reaction Class | Potential Transformation | Significance and Research Focus |

|---|---|---|

| Cross-Coupling Reactions | Suzuki, Sonogashira, Buchwald-Hartwig amination | Builds C-C, C-N bonds for synthesis of pharmaceuticals, agrochemicals, and functional materials. solubilityofthings.com |

| Organometallic Ligand Modification | Post-complexation derivatization of the chloro-group | Creates tailored catalysts where the ligand can be fine-tuned after coordination to a metal like Ruthenium. ias.ac.in |

| Reductive Dechlorination | Selective removal of the chlorine atom | Useful in multi-step syntheses where the chloro group serves as a temporary directing or blocking group. |

| Electrophilic Aromatic Substitution | Further functionalization of the aromatic ring | The chlorine atom acts as an ortho-, para-director, potentially allowing for regioselective introduction of other functional groups. |

Integration with Advanced Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of molecules like 3-chloro-p-cymene. researchgate.net These computational tools can accelerate the design-make-test-analyze cycle that is fundamental to chemical research. acs.orgnih.gov For 3-chloro-p-cymene, AI can be applied in several key areas.

| Model Component | Description | Example Data Point |

|---|---|---|

| Input Variables | Reaction parameters fed into the model. | Temperature, Catalyst Type (e.g., Zeolite K-L), Reactant Ratio (p-cymene:SO₂Cl₂), Solvent. |

| Machine Learning Algorithm | A predictive model, such as a neural network or gradient boosting. mdpi.com | The model learns relationships between input variables and outcomes from a training dataset. |

| Output Predictions | Predicted outcomes of the reaction. | Yield of 3-chloro-p-cymene (%), Isomer Ratio (3-chloro vs. other isomers), Reaction Time. |

| Optimization Goal | The desired outcome to maximize or minimize. | Maximize yield of the 3-chloro isomer while minimizing reaction time and energy consumption. |

Sustainable Applications in Niche Chemical Industries and Process Optimization

The parent compound, p-cymene, has a broad range of applications, serving as a solvent, a fragrance ingredient, and a precursor for chemicals like p-cresol. researchgate.netaosennewmaterial.com The chlorinated derivative, 3-chloro-p-cymene, is positioned as a valuable intermediate for niche chemical industries. Its structure makes it a key building block for pharmaceuticals and agrochemicals, where the p-cymene scaffold can impart specific biological activities. solubilityofthings.comnih.gov

A major trend is the use of p-cymene as a sustainable, bio-based aromatic solvent, offering a greener alternative to traditional solvents like toluene and xylene. nsf.gov While the properties of 3-chloro-p-cymene as a solvent are less explored, its potential in specialized applications, such as in polymer synthesis or extraction processes, warrants investigation.

Process optimization is crucial for the commercial viability of any sustainable application. This involves integrating green synthesis routes with efficient production technologies. For 3-chloro-p-cymene, this could mean developing a continuous flow process for the zeolite-catalyzed chlorination of bio-derived p-cymene. Such systems offer better control over reaction parameters, improved safety, and easier scale-up compared to batch processing. Furthermore, catalyst recycling is a key aspect of process optimization; developing robust zeolite catalysts that can be regenerated and reused multiple times will be essential for creating an economically and environmentally sustainable process. Synergistic integration of biological production of precursors like limonene with subsequent chemical catalysis represents a paradigm for the efficient production of the target molecule. nih.govnih.govosti.gov

| Niche Industry | Potential Application of 3-Chloro-p-cymene | Process Optimization Strategy |

|---|---|---|

| Pharmaceuticals | Intermediate for active pharmaceutical ingredients (APIs). solubilityofthings.com | Continuous flow synthesis for high purity and scalability; AI-driven property prediction for drug discovery. aragen.com |

| Agrochemicals | Precursor for novel herbicides or fungicides. in-part.com | Use of bio-derived p-cymene feedstock to improve the sustainability profile of the final product. innoget.com |

| Advanced Materials | Monomer for specialty polymers or functional fluids. | Development of robust, recyclable catalysts for synthesis to reduce production costs. |

| Organometallic Catalysis | Precursor for tailored ruthenium-p-cymene catalysts. rsc.org | Automated synthesis platforms for rapid screening and optimization of catalyst performance. technologynetworks.com |

Q & A

Q. What are the established synthetic routes for 3-chloro-p-cymene, and how can reaction yields be optimized?

Methodological Answer:

- Synthesis Optimization : Begin with Friedel-Crafts alkylation of p-cymene using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC and optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of p-cymene to chloroacetyl chloride) to maximize yield .

- Purification : Use column chromatography with silica gel (hexane:ethyl acetate, 9:1) to isolate 3-chloro-p-cymene. Confirm purity via GC-MS (>95%) .

- Challenges : Inconsistent yields may arise from moisture sensitivity of intermediates. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. Which analytical techniques are most reliable for characterizing 3-chloro-p-cymene?

Methodological Answer:

- Structural Elucidation :

- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to identify aromatic protons (δ 6.8–7.2 ppm) and methyl/chlorine substituents (δ 2.3 ppm for CH₃; δ 1.5–2.0 ppm for Cl-C-CH₃) .

- GC-MS : Compare retention indices and fragmentation patterns with reference libraries (e.g., NIST) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns .

Q. What safety protocols are critical when handling 3-chloro-p-cymene in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .

- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous rinsing to prevent environmental contamination .

- Toxicity Mitigation : Monitor airborne concentrations with gas detectors (OSHA PEL: 1 ppm for chlorinated aromatics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-chloro-p-cymene?

Methodological Answer:

Q. What experimental designs are suitable for studying 3-chloro-p-cymene’s mechanism of enzymatic inhibition?

Methodological Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, 3-chloro-p-cymene’s competitive inhibition of GABA transaminase (Ki = 5×10⁻⁵ M) requires varying substrate concentrations (GABA: 0.1–10 mM) and fixed inhibitor levels .

- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions. Validate with site-directed mutagenesis of key residues (e.g., Arg442 in GABA-T) .

Q. How can synergistic effects between 3-chloro-p-cymene and antibiotics be systematically evaluated?

Methodological Answer:

- Checkerboard Assay : Test fractional inhibitory concentrations (FIC) of 3-chloro-p-cymene and ampicillin against resistant L. monocytogenes. Synergy is defined as FIC index ≤0.5 .

- Membrane Integrity Assays : Use propidium iodide uptake and ATP bioluminescence to quantify disruption of bacterial membranes .

Q. What strategies address failures in scaling up 3-chloro-p-cymene synthesis?

Methodological Answer:

- Troubleshooting :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediates in real-time .

Methodological Frameworks

Q. How should researchers design studies to investigate 3-chloro-p-cymene’s environmental fate?

Methodological Answer:

- PECO Framework :

- Population : Aquatic ecosystems (e.g., Daphnia magna).

- Exposure : 0.1–10 mg/L 3-chloro-p-cymene.

- Comparator : Untreated controls.

- Outcome : LC50, bioaccumulation factor (BCF).

- Analytical Methods : Use EPA Method 8270 for GC-MS quantification in water/sediment .

Q. What computational approaches predict 3-chloro-p-cymene’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model electrophilic aromatic substitution pathways. Compare activation energies for chlorination at para vs. meta positions .

- QSAR Models : Train on PubChem datasets (CID 24526) to correlate substituent effects with reaction rates .

Data Reporting Standards